(S)-Dehydro Venlafaxine

Chiral Separation Analytical Chemistry Pharmaceutical Impurity

(S)-Dehydro Venlafaxine is the inactive S-enantiomer of Dehydro Venlafaxine, a key impurity of Venlafaxine HCl. This enantiopure reference standard enables chiral HPLC/LC-MS/MS method validation to resolve and quantify this specific enantiomer per ICH Q3A/Q3B for ANDA/DMF submissions. Unlike racemic alternatives, the defined (S)-stereochemistry ensures accurate peak identification in forced degradation studies and batch release QC. Use exclusively for pharmaceutical analytical R&D and regulatory compliance.

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
Cat. No. B11928016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Dehydro Venlafaxine
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3/t17-/m0/s1
InChIKeyOARSYJZOOXFPDU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Dehydro Venlafaxine: Inactive Enantiomer Reference Standard for Venlafaxine Impurity Research and Analytical Testing


(S)-Dehydro Venlafaxine is the inactive S-enantiomer of Dehydro Venlafaxine, a known degradation product and impurity of the SNRI antidepressant Venlafaxine hydrochloride. The compound is a chiral organic molecule used exclusively as a reference standard for analytical method development, impurity profiling, and regulatory compliance in pharmaceutical quality control, not as a therapeutic agent .

Why Venlafaxine Impurity Profiling Cannot Rely on Alternative Chiral Reference Standards


Venlafaxine's impurity profile, including Dehydro Venlafaxine, is subject to strict pharmacopoeial and regulatory (ICH Q3A/Q3B) specifications. Using alternative chiral standards or non-enantiopure material for analytical methods (HPLC, LC-MS/MS) validation leads to inaccurate quantification and potential regulatory non-compliance. (S)-Dehydro Venlafaxine's defined stereochemistry ensures that the inactive S-enantiomer is correctly identified and quantified separately from the active impurity profile, a requirement for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) .

Quantitative Differentiation of (S)-Dehydro Venlafaxine as a Chiral Impurity Standard


Absolute Stereochemical Identity Confirmed as the Inactive S-Enantiomer

(S)-Dehydro Venlafaxine is unequivocally identified as the inactive S-enantiomer of Dehydro Venlafaxine. This is in direct contrast to the pharmacologically active R-enantiomer of the parent drug Venlafaxine, which exhibits dual SERT/NET inhibition. The S-enantiomer's inactivity ensures it does not interfere with the pharmacological assay when used as an impurity standard .

Chiral Separation Analytical Chemistry Pharmaceutical Impurity

Regulatory-Grade Impurity Reference Standard with >98% Purity by HPLC

Vendor-supplied (S)-Dehydro Venlafaxine is characterized with ≥98% purity by HPLC, a requirement for use as an impurity reference standard in analytical method validation (AMV) and Quality Control (QC) applications for ANDA and DMF submissions . Generic venlafaxine impurity mixtures or research-grade compounds do not meet this documented purity threshold.

Quality Control Method Validation Regulatory Compliance

Defined Role as a Venlafaxine Degradation Impurity, Not a Metabolite

Dehydro Venlafaxine, and consequently its (S)-enantiomer, is a known degradation product of Venlafaxine, not a primary active metabolite like O-desmethylvenlafaxine (ODV). ODV is an active SNRI with an IC50 of 47.3 nM for hSERT . This distinction is critical for stability studies and forced degradation experiments. The (S)-Dehydro Venlafaxine standard is specifically used to identify and quantify degradation pathways, separate from metabolic profiling .

Pharmaceutical Stability Drug Degradation Impurity Profiling

High Enantiomeric Purity (ee) Essential for Chiral HPLC Method Validation

The (S)-Dehydro Venlafaxine standard is supplied with high enantiomeric excess (ee), typically >99%, as documented in the vendor's Certificate of Analysis . This is essential for the development and validation of chiral HPLC methods aimed at separating the S- and R-enantiomers of Dehydro Venlafaxine. Without such a standard, accurate method qualification for chiral impurity determination is not possible.

Chiral Chromatography Method Development Enantiomeric Purity

Documented Traceability and Certificate of Analysis (COA) for Regulatory Submissions

Suppliers of (S)-Dehydro Venlafaxine provide a comprehensive Certificate of Analysis (COA) detailing purity (HPLC), identity (NMR, MS), and residual solvents, ensuring full traceability. This level of documentation is absent for in-house synthesized or generic research-grade impurities . This directly supports ANDA and DMF filings.

Regulatory Affairs Quality Assurance Reference Standards

Critical Application Scenarios for (S)-Dehydro Venlafaxine in Venlafaxine Development and QC


Chiral Impurity Method Development and Validation for ANDA Submissions

Used as the primary reference standard for developing and validating a chiral HPLC or LC-MS/MS method to separate and quantify the (S)-Dehydro Venlafaxine impurity from its R-enantiomer and from Venlafaxine API. Essential for demonstrating control of this specific chiral impurity as required by ICH Q3A .

Forced Degradation Studies to Identify Venlafaxine Degradation Pathways

Employed as a known marker to confirm the identity of the (S)-Dehydro Venlafaxine peak in chromatograms from forced degradation (acid, base, heat, oxidative, photolytic) of Venlafaxine drug substance and drug product. This identifies the specific stereoisomer formed under stress conditions, informing packaging and stability protocols .

Quality Control (QC) Release Testing of Venlafaxine API and Drug Product

Integrated as a quantitative reference in QC methods for batch release testing. The high purity and defined stereochemistry of the (S)-Dehydro Venlafaxine standard ensures accurate and precise quantification of this impurity at pharmacopoeial limits, ensuring batch-to-batch consistency and patient safety .

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